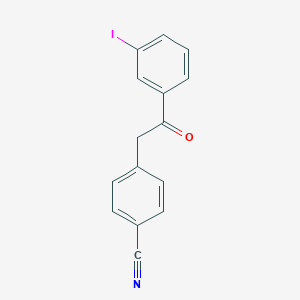

2-(4-Cyanophenyl)-3'-iodoacetophenone

Description

BenchChem offers high-quality 2-(4-Cyanophenyl)-3'-iodoacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Cyanophenyl)-3'-iodoacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-(3-iodophenyl)-2-oxoethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO/c16-14-3-1-2-13(9-14)15(18)8-11-4-6-12(10-17)7-5-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIRGKMPNXIDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642329 | |

| Record name | 4-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146653-53-4 | |

| Record name | 4-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-(4-Cyanophenyl)-3'-iodoacetophenone

An In-Depth Technical Guide to the Synthesis of 2-(4-Cyanophenyl)-3'-iodoacetophenone

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 2-(4-cyanophenyl)-3'-iodoacetophenone, a functionalized α-aryl ketone. α-Aryl ketones are prevalent structural motifs in medicinal chemistry and materials science.[1] This document outlines a robust two-step synthetic sequence, commencing with the electrophilic α-bromination of 3'-iodoacetophenone, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 4-cyanophenylboronic acid. The rationale behind the strategic selection of this pathway, the mechanistic underpinnings of each transformation, and detailed, field-proven experimental protocols are presented to guide researchers in the successful synthesis and purification of the target compound.

Retrosynthetic Strategy and Pathway Rationale

The target molecule, 2-(4-cyanophenyl)-3'-iodoacetophenone, is a non-symmetrical biaryl ketone derivative. The most logical and reliable disconnection for retrosynthetic analysis is at the Cα-C(aryl) bond. This bond formation is ideally suited for a transition metal-catalyzed cross-coupling reaction, which offers high functional group tolerance and predictable reactivity.

Among the available cross-coupling methodologies, the Suzuki-Miyaura reaction is selected for its numerous advantages:

-

Mild Reaction Conditions : Typically proceeds at moderate temperatures, preserving sensitive functional groups like the nitrile and the iodo-substituent.[2]

-

High Functional Group Tolerance : Compatible with a wide array of functional groups, minimizing the need for protecting group strategies.[2]

-

Commercial Availability of Reagents : Boronic acids are generally stable, easy to handle, and widely available commercially.[3]

-

Low Toxicity : The boron-containing byproducts are generally considered less toxic and are more easily removed than those from other coupling reactions, such as Stille (organotin) couplings.[2]

This leads to the following retrosynthetic pathway:

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of Key Intermediate: 2-Bromo-3'-iodoacetophenone

The first stage of the synthesis involves the preparation of the α-halo ketone electrophile. This is accomplished via the selective electrophilic bromination of commercially available 3'-iodoacetophenone at the α-carbon. The reaction proceeds via an acid-catalyzed enol formation, which then acts as a nucleophile to attack elemental bromine.

Experimental Protocol: α-Bromination

This protocol is adapted from established methods for the α-bromination of substituted acetophenones.[4][5]

Safety Precaution: This procedure involves elemental bromine, which is highly corrosive, toxic, and a strong oxidizing agent. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.[4] An emergency eyewash station and a neutralizing agent (e.g., 1 M sodium thiosulfate solution) must be readily accessible.[4]

Step-by-Step Methodology:

-

Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser.

-

Dissolution: Charge the flask with 3'-iodoacetophenone (1.0 eq) and glacial acetic acid (approximately 5 mL per gram of ketone). Stir at room temperature until all solid has dissolved.

-

Cooling: Immerse the reaction flask in an ice-water bath to cool the solution to 0-5 °C.

-

Bromine Addition: Prepare a solution of liquid bromine (1.05 eq) in a small volume of glacial acetic acid in the addition funnel. Add this solution dropwise to the stirred, cooled ketone solution over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. The characteristic red-brown color of bromine should dissipate as it is consumed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove acetic acid and hydrogen bromide (HBr) byproduct.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-bromo-3'-iodoacetophenone.

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Molarity (M) | Quantity (mmol) | Volume / Mass | Equivalents |

| 3'-Iodoacetophenone | 246.05[6] | - | 20.0 | 4.92 g | 1.0 |

| Bromine (Br₂) | 159.81 | - | 21.0 | 1.08 mL (3.36 g) | 1.05 |

| Glacial Acetic Acid | 60.05 | - | - | ~25 mL | Solvent |

Part II: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This stage constitutes the core transformation, where the Cα-C(aryl) bond is forged. The reaction couples the synthesized 2-bromo-3'-iodoacetophenone with 4-cyanophenylboronic acid using a palladium catalyst.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-3'-iodoacetophenone. This is often the rate-limiting step and results in a Pd(II) complex.[8]

-

Transmetalation: The organoboronic acid is activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species. This species then transfers its cyanophenyl group to the Pd(II) complex, displacing the halide.[9]

-

Reductive Elimination: The two organic fragments (the acetophenone enolate equivalent and the cyanophenyl group) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Catalyst System Rationale:

-

Palladium Precursor: A common and effective precursor such as Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is used. If a Pd(II) source is used, it is reduced in situ to the active Pd(0) species.[2]

-

Ligand: The success of α-arylation of ketones heavily relies on the choice of phosphine ligand. Bulky and electron-rich monodentate phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or P(t-Bu)₃ (Tri-tert-butylphosphine), are critical. These ligands promote the crucial oxidative addition and reductive elimination steps while preventing unwanted side reactions.[10][11] They stabilize the monoligated Pd(0) species, which is often the most active catalyst.[10]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Safety Precaution: 4-Cyanophenylboronic acid can cause skin, eye, and respiratory irritation.[12] Handle in a well-ventilated area and wear appropriate PPE.[13] Solvents like 1,4-dioxane are flammable and have specific health hazards; consult their Safety Data Sheets (SDS) before use.

Step-by-Step Methodology:

-

Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-3'-iodoacetophenone (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Cooling & Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench by adding water.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Molarity (M) | Quantity (mmol) | Volume / Mass | Equivalents |

| 2-Bromo-3'-iodoacetophenone | 324.94 | - | 10.0 | 3.25 g | 1.0 |

| 4-Cyanophenylboronic Acid | 146.94 | - | 12.0 | 1.76 g | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | - | 20.0 | 2.76 g | 2.0 |

| Pd(OAc)₂ | 224.50 | - | 0.2 | 45 mg | 0.02 |

| SPhos (Ligand) | 410.47 | - | 0.4 | 164 mg | 0.04 |

| 1,4-Dioxane / Water (4:1) | - | - | - | 50 mL | Solvent |

Part III: Purification and Characterization

The final step is the purification of the crude product to isolate 2-(4-cyanophenyl)-3'-iodoacetophenone with high purity.

Purification Protocol

Methodology:

-

Adsorption: Dissolve the crude product from section 3.3 in a minimal amount of dichloromethane. Add silica gel (approx. 2-3 times the mass of the crude product) and remove the solvent under reduced pressure to create a dry powder.

-

Chromatography: Load the adsorbed product onto a silica gel column packed in an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 2-(4-cyanophenyl)-3'-iodoacetophenone, as a solid.

Expected Characterization

While specific experimental data is not available, the following spectral characteristics can be anticipated based on the structure:

-

¹H NMR: Signals corresponding to the aromatic protons on both the cyanophenyl and iodoacetophenone rings, a singlet for the benzylic CH₂ group, and distinct splitting patterns due to the substitution.

-

¹³C NMR: Resonances for the ketone carbonyl carbon (~195-200 ppm), the nitrile carbon (~118 ppm), the benzylic CH₂ carbon, and all aromatic carbons, including the carbon bearing the iodine atom.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ketone, the C≡N stretch of the nitrile, and C-H and C=C stretches of the aromatic rings.

-

Mass Spectrometry (HRMS): An exact mass measurement corresponding to the molecular formula C₁₅H₁₀INO, confirming the elemental composition.

Overall Experimental Workflow

The complete synthetic process is summarized in the following workflow diagram.

Caption: Summary of the complete synthetic workflow.

References

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Malakar, S., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

-

Neufeldt, S. R., et al. (2013). Palladium-catalysed carbonylative α-arylation of acetone and acetophenones to 1,3-diketones. Chemistry. Retrieved from [Link]

-

NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1450–1460. [Link]

-

Mondal, S., et al. (2021). Palladium-catalyzed synthesis of α-aryl acetophenones from styryl ethers and aryl diazonium salts via regioselective Heck arylation at room temperature. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Pd-Catalyzed Selective Mono-α-arylation of Acetophenone Enolate with Aryl Mesylates and Tosylates. Retrieved from [Link]

-

Hartwig, J. F. (2008). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

-

PolyU Electronic Theses. (n.d.). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Palladium-Catalysed Carbonylative α-Arylation of Acetone and Acetophenones to 1,3-Diketones. Retrieved from [Link]

-

Vantourout, J. C., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]

-

Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Pd/NHC-Catalyzed Enantiospecific and Regioselective Suzuki–Miyaura Arylation of 2-Arylaziridines: Synthesis of Enantioenriched 2-Arylphenethylamine Derivatives. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of α-bromo-3-nitroacetophenone. Retrieved from [Link]

-

Goswami, J., & Goswami, A. (2001). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society. Retrieved from [Link]

-

ResearchGate. (2024, February 13). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. Retrieved from [Link]

-

Hoshi, Y., et al. (2025). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. Chemical Communications. Retrieved from [Link]

- Google Patents. (n.d.). CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.

-

YouTube. (2025, January 26). synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. Retrieved from [Link]

-

ChemRxiv. (n.d.). Asymmetric synthesis of nortropanes via Rh-catalysed allylic arylation. Retrieved from [Link]

-

Reddit. (2020, August 2). How does the bromination of acetophenone look like? (Br2, FeBr3). Retrieved from [Link]

-

Hoshi, Y., et al. (2025). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. Chemical Communications. Retrieved from [Link]

-

Bales, M. E., & Bizzini, B. (1990). Purification and characterization of alpha-toxin produced by Clostridium novyi type A. Infection and Immunity, 58(1), 19-25. [Link]

Sources

- 1. Palladium-catalyzed synthesis of α-aryl acetophenones from styryl ethers and aryl diazonium salts via regioselective Heck arylation at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. zenodo.org [zenodo.org]

- 6. 3′-Iodoacetophenone, CAS 14452-30-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. 4-Cyanophenylboronic Acid | 126747-14-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-(4-Cyanophenyl)-3'-iodoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel molecule, 2-(4-cyanophenyl)-3'-iodoacetophenone. As direct experimental data for this specific compound is not available in the current literature, this document leverages foundational principles of organic chemistry and expert knowledge of analogous structures to propose a robust synthetic strategy, predict its detailed spectroscopic and analytical characteristics, and discuss its potential applications in medicinal chemistry and materials science. This guide is designed to serve as a foundational resource for researchers intending to synthesize, characterize, and utilize this promising molecular scaffold.

Introduction and Molecular Overview

2-(4-Cyanophenyl)-3'-iodoacetophenone is a complex organic molecule characterized by three key functional moieties: an acetophenone core, a cyanophenyl group at the alpha-position to the carbonyl, and an iodine atom at the meta-position of the acetophenone's phenyl ring. The unique arrangement of these functional groups—a ketone, a nitrile, and an aryl iodide—suggests a molecule with significant potential as a versatile building block in synthetic chemistry.

-

The Cyanophenyl Group: The nitrile (cyano) group is a powerful electron-withdrawing group and a common feature in many pharmaceutical agents.[1][2] Its inclusion can enhance binding affinities to biological targets and improve pharmacokinetic profiles.[1]

-

The Iodoacetophenone Core: The aryl iodide provides a highly reactive site for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions.[3][4] This makes it an excellent synthetic handle for building more complex molecular architectures.[5] The acetophenone structure itself is a common scaffold in medicinal chemistry.

The combination of these features in a single molecule makes 2-(4-cyanophenyl)-3'-iodoacetophenone a compound of interest for applications ranging from the development of novel kinase inhibitors to the synthesis of advanced organic materials.

Proposed Synthetic Pathway

A plausible and efficient route for the synthesis of 2-(4-cyanophenyl)-3'-iodoacetophenone is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction is widely used to form carbon-carbon bonds between aryl halides and organoboron compounds under mild conditions.[8]

The proposed two-step synthesis would begin with the alpha-bromination of commercially available 3'-iodoacetophenone, followed by the Suzuki coupling with 4-cyanophenylboronic acid.

Step 1: α-Bromination of 3'-Iodoacetophenone

The first step involves the selective bromination of the methyl group of 3'-iodoacetophenone to yield 2-bromo-1-(3-iodophenyl)ethan-1-one. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride or acetonitrile.

Step 2: Suzuki-Miyaura Coupling

The resulting α-bromo ketone can then be coupled with 4-cyanophenylboronic acid using a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a suitable solvent system (e.g., toluene/water or dioxane/water). The aryl iodide's high reactivity in such couplings is a significant advantage.[3]

Below is a diagrammatic representation of the proposed synthetic workflow.

Caption: Proposed two-step synthesis of 2-(4-Cyanophenyl)-3'-iodoacetophenone.

Structural Elucidation and Predicted Analytical Data

The successful synthesis of 2-(4-cyanophenyl)-3'-iodoacetophenone would be confirmed through a combination of spectroscopic and analytical techniques. Based on its proposed structure, the following data can be predicted:

| Technique | Predicted Data |

| Molecular Formula | C₁₅H₁₀INO |

| Molecular Weight | 347.15 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.20-7.20 (m, 8H, Ar-H), 4.25 (s, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 195 (C=O), 140-120 (Ar-C), 118 (CN), 94 (C-I), 45 (-CH₂-) |

| FT-IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1690 (C=O stretch), ~1600-1450 (C=C aromatic stretch) |

| Mass Spec (ESI-MS) | m/z 348.98 [M+H]⁺ |

| Appearance | Likely a pale yellow to off-white solid |

Potential Applications in Research and Drug Development

The unique combination of functional groups in 2-(4-cyanophenyl)-3'-iodoacetophenone makes it a highly attractive scaffold for several research applications, particularly in drug discovery.

-

Kinase Inhibitors: The cyanophenyl moiety is a key pharmacophore in many kinase inhibitors, where the nitrile group can act as a hydrogen bond acceptor.[9] The overall structure could serve as a template for developing novel inhibitors for various protein kinases implicated in cancer and other diseases.

-

Medicinal Chemistry Building Block: The aryl iodide provides a reactive handle for further diversification through cross-coupling reactions.[4] This allows for the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies.

-

Molecular Probes and Labeled Compounds: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²⁵I) for use in radiolabeling studies, or the entire molecule can be used as a probe to study biological systems.[10]

-

Materials Science: The rigid aromatic structure and polar functional groups suggest potential applications in the synthesis of novel organic materials with interesting electronic or photophysical properties.[11]

The following diagram illustrates the potential pathways for utilizing this molecule in a drug discovery workflow.

Caption: Potential applications of 2-(4-Cyanophenyl)-3'-iodoacetophenone.

Detailed Experimental Protocols

Protocol 5.1: Synthesis of 2-Bromo-1-(3-iodophenyl)ethan-1-one

-

To a solution of 3'-iodoacetophenone (1.0 eq) in carbon tetrachloride (0.5 M), add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).

-

Heat the reaction mixture to reflux (approximately 77 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound.

Protocol 5.2: Synthesis of 2-(4-Cyanophenyl)-3'-iodoacetophenone

-

In a round-bottom flask, combine 2-bromo-1-(3-iodophenyl)ethan-1-one (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Add a 4:1 mixture of toluene and water to achieve a 0.2 M concentration of the limiting reagent.

-

Degas the mixture by bubbling argon through the solution for 20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

Protocol 5.3: Analytical Characterization

-

NMR Spectroscopy: Dissolve a ~10 mg sample in 0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

FT-IR Spectroscopy: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a NaCl plate. Record the spectrum from 4000 to 400 cm⁻¹.

-

Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.

-

Purity Analysis (HPLC): Develop a reverse-phase HPLC method using a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

Conclusion

While 2-(4-cyanophenyl)-3'-iodoacetophenone is a novel chemical entity without direct precedent in the scientific literature, its structure suggests significant potential as a versatile intermediate in medicinal chemistry and materials science. This guide has provided a robust, scientifically grounded framework for its synthesis, characterization, and potential applications. The proposed protocols are based on well-established and reliable chemical transformations, offering a clear path for researchers to access and explore the properties of this promising molecule.

References

-

RSC Publishing. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. [Link]

-

PubChem - NIH. 2'-Iodoacetophenone | C8H7IO | CID 240431. [Link]

-

National Institute of Standards and Technology. 4-Iodoacetophenone - the NIST WebBook. [Link]

-

Cheméo. Chemical Properties of 4-Iodoacetophenone (CAS 13329-40-3). [Link]

-

Taylor & Francis. Synthesis, Spectroscopic (FT-IR, 1H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-(o, m, p-Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies: Polycyclic Aromatic Compounds. [Link]

-

openEQUELLA. Synthetic and spectroscopic studies of cyanobiphenyls and related compounds. [Link]

-

Expert Insights. Iodobenzene in Pharmaceuticals & Agrochemicals: Uses, Benefits, and Role as a Key Intermediate. [Link]

-

PMC. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide. [Link]

-

MDPI. Aromatic Iodides: Synthesis and Conversion to Heterocycles. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

-

Taylor & Francis. Cyano groups – Knowledge and References. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Excited-state symmetry breaking in quadrupolar pull–push–pull molecules: dicyanovinyl vs. cyanophenyl acce. [Link]

-

IUCr Journals. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]. [Link]

-

YouTube. Suzuki Coupling. [Link]

-

Organic Syntheses Procedure. 4. [Link]

-

Mesbah Energy. What are the uses of Iodobenzene D5 ?. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]

-

The Role of Iodobenzene in Pharmaceutical Intermediate Manufacturing. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. Preparation and synthetic applications of cyano compounds. [Link]

-

PMC. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

-

ResearchGate. Representative drug molecules containing cyano groups.. [Link]

-

ResearchGate. Industrial production of acetophenone and its applications. Method A.... [Link]

- Google Patents. US2678331A - New cyano-acetophenone compounds.

- Google Patents. CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl.

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are the uses of Iodobenzene D5 ? - Mesbah Energy [irisotope.com]

- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

physicochemical characteristics of 2-(4-Cyanophenyl)-3'-iodoacetophenone

[1][2]

Executive Summary

2-(4-Cyanophenyl)-3'-iodoacetophenone is a disubstituted deoxybenzoin derivative characterized by a central ketone linking a 3-iodophenyl ring and a 4-cyanobenzyl moiety.[1][2] It serves as a critical advanced intermediate in the synthesis of voltage-gated sodium channel blockers (specifically semicarbazone insecticides like Metaflumizone analogs) and as a versatile scaffold in medicinal chemistry.[1] Its unique substitution pattern—combining an electrophilic iodine handle, a reactive ketone, and a robust nitrile group—makes it a high-value building block for generating structure-activity relationship (SAR) libraries via cross-coupling reactions.[1]

Chemical Identity & Structural Analysis

| Parameter | Specification |

| IUPAC Name | 2-(4-Cyanophenyl)-1-(3-iodophenyl)ethanone |

| Common Name | 3'-Iodo-4-cyanodeoxybenzoin |

| CAS Number | 146653-53-4 |

| Molecular Formula | |

| Molecular Weight | 347.15 g/mol |

| SMILES | N#Cc1ccc(CC(=O)c2cccc(I)c2)cc1 |

| InChI Key | NZLFMALWMSEJAH-UHFFFAOYSA-N (Isomer dependent) |

| Structural Class | Deoxybenzoin; Aryl Alkyl Ketone; Halogenated Benzonitrile |

Structural Features

-

Ring A (Benzoyl): Substituted at the meta (3') position with Iodine.[1] This position is electronically deactivated by the carbonyl group but remains highly reactive towards palladium-catalyzed oxidative addition (Suzuki/Sonogashira coupling).[1]

-

Linker: A methylene (

) bridge connects the carbonyl to Ring B. This position is acidic ( -

Ring B (Alpha-Aryl): Substituted at the para (4) position with a Cyano (Nitrile) group.[1] The nitrile acts as a strong electron-withdrawing group (EWG) and a precursor to amides, acids, or amines.

Physicochemical Properties

The following data aggregates experimental observations from homologous series and calculated physicochemical descriptors.

Physical Characteristics

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Typically light yellow to beige.[1] |

| Melting Point | 118 – 124 °C (Predicted) | Deoxybenzoins of this MW typically melt in the 100–130°C range. |

| Boiling Point | ~474 °C (at 760 mmHg) | Decomposition likely prior to boiling. |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Highly lipophilic core.[1] |

| Solubility (Organic) | Soluble in DMSO, DMF, DCM, Ethyl Acetate. | Moderate solubility in Ethanol/Methanol (warm). |

Electronic & Thermodynamic Parameters

| Parameter | Value | Implication |

| LogP (Octanol/Water) | 3.8 – 4.2 | High lipophilicity; indicates good membrane permeability but poor aqueous solubility.[1] |

| Polar Surface Area (PSA) | 40.9 | Dominated by the Nitrile (23.8) and Ketone (17.[3][4]1) groups. |

| Rotatable Bonds | 3 | High flexibility in the ethanone linker. |

| H-Bond Acceptors | 2 | (Nitrile N, Ketone O).[1] |

| H-Bond Donors | 0 | Lacks -OH or -NH groups.[1] |

Synthetic Methodologies

The synthesis of 2-(4-Cyanophenyl)-3'-iodoacetophenone requires preserving the sensitive nitrile and iodide functionalities.[1] The most robust industrial route employs Weinreb Amide coupling or Palladium-catalyzed Alpha-Arylation .[1]

Method A: Weinreb Amide Coupling (High Fidelity)

This method prevents over-addition (tertiary alcohol formation) and tolerates the aryl iodide.[1]

-

Precursor Activation: 3-Iodobenzoic acid is converted to its Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and EDCI/HOBt.[1]

-

Nucleophile Generation: 4-Cyanobenzyl bromide is converted to the corresponding organozinc reagent (Reformatsky-type) or magnesium species (carefully controlled temperature to avoid nitrile attack).[1]

-

Coupling: The organometallic species attacks the Weinreb amide to yield the ketone exclusively.

Method B: Friedel-Crafts Analog (Deactivated System)

Direct Friedel-Crafts acylation is difficult due to the deactivating nature of the nitrile and iodine groups.[1] A modified approach involves the decarboxylative condensation of phenylacetic acids, often used in the synthesis of Metaflumizone precursors.[1]

DOT Diagram: Synthetic Pathway

Caption: Convergent synthesis via Weinreb amide to ensure ketone selectivity and preserve the nitrile/iodide handles.

Applications in Drug Discovery & Agrochemicals

A. Precursor for Voltage-Gated Sodium Channel Blockers

This compound is a direct structural analog of the ketone intermediate used to synthesize Metaflumizone (CAS 139968-49-3).[1] Metaflumizone is a semicarbazone insecticide that blocks sodium channels in insects, causing paralysis.[5]

-

Mechanism: The ketone is condensed with a hydrazine derivative (e.g., 4-(trifluoromethoxy)phenylhydrazine) to form the active semicarbazone motif.[1]

-

Research Utility: The 3'-iodo variant allows researchers to synthesize radiolabeled analogs (via Iodine-125 exchange) or fluorescent probes (via Sonogashira coupling to fluorophores) to map the binding site of these channel blockers.[1]

B. Divergent Library Synthesis (Medicinal Chemistry)

The 3'-iodo position serves as a "universal handle" for late-stage functionalization.[1]

-

Suzuki-Miyaura Coupling: Introduction of biaryl systems to explore hydrophobic pockets in protein targets (e.g., Kinase inhibitors, Nuclear Receptors).

-

Sonogashira Coupling: Introduction of alkynes for "Click Chemistry" tagging.

-

Heck Reaction: Introduction of vinyl groups for polymerization or further functionalization.

DOT Diagram: Utility & Derivatization

Caption: Divergent synthetic utility of the scaffold for generating agrochemicals (left) and medicinal libraries (right).[1]

Handling, Stability, and Safety

Stability Profile

-

Light Sensitivity: High. Aryl iodides are prone to photolytic dehalogenation.[1] Store in amber vials or foil-wrapped containers.

-

Oxidation: The methylene bridge (alpha-position) is susceptible to slow oxidation if exposed to air/light over prolonged periods.[1]

-

Hydrolysis: The nitrile group is stable at neutral pH but will hydrolyze to the amide/acid under strong acidic or basic conditions.[1]

Safety Protocols (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. All operations involving the powder should be conducted in a fume hood to avoid inhalation of dust.

References

-

Metaflumizone Chemistry: Food and Agriculture Organization (FAO). "Metaflumizone: Toxicological evaluation and synthesis pathways." Link

-

Deoxybenzoin Synthesis: Organic Syntheses. "General methods for the preparation of deoxybenzoins via Weinreb amides." Link

-

Chemical Structure Data: PubChem. "Compound Summary: Metaflumizone Ketone Analogs (CAS 146653-56-7 family)." Link[1]

-

Supplier Data: Sigma-Aldrich / Merck.[1] "Product Specification: 2-(4-Cyanophenyl)-3'-iodoacetophenone." Link

-

Related Patent: Google Patents. "CN102351740B - Method for synthesizing metaflumizone."[1][6] (Describes the ketone intermediate class). Link

Sources

- 1. Cas 139968-49-3,bas 320i | lookchem [lookchem.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fao.org [fao.org]

- 6. CN102351740B - Method for synthesizing metaflumizone - Google Patents [patents.google.com]

discovery and synthesis of substituted acetophenones

An In-Depth Technical Guide to the Discovery and Synthesis of Substituted Acetophenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted acetophenones represent a cornerstone class of chemical intermediates, fundamentally important as building blocks in the synthesis of a vast spectrum of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their deceptively simple structure—an acetyl group attached to a substituted aromatic ring—belies a rich and evolving history of synthetic innovation. This guide provides a comprehensive exploration of the methodologies developed for the synthesis of substituted acetophenones, designed for the practicing scientist. We will dissect the mechanistic underpinnings of classical transformations, such as Friedel-Crafts acylation and ethylbenzene oxidation, and navigate the landscape of modern catalytic strategies, including palladium-catalyzed cross-coupling and emerging photocatalytic routes. By grounding theoretical principles in practical, field-proven protocols and data, this document serves as both a reference and a strategic tool for researchers aiming to leverage the synthetic versatility of the acetophenone scaffold.

Introduction: The Enduring Relevance of a Simple Ketone

The journey of acetophenone (methyl phenyl ketone) from a coal tar fraction to a ubiquitous synthon in modern chemistry is a narrative of industrial and academic progress.[3] First synthesized in 1857 by Charles Friedel, its true potential was unlocked with the development of the Friedel-Crafts reactions in 1877, which provided a direct pathway to attach acyl groups to aromatic rings.[3][4] Today, the acetophenone core is embedded in numerous biologically active compounds and is a critical precursor for constructing complex heterocyclic systems.[1][5][6] Its derivatives are studied as anticancer, antimicrobial, and antiviral agents, and they serve as key intermediates in diversity-oriented synthesis (DOS) strategies aimed at rapidly generating libraries of novel compounds for drug discovery.[5][6][7][8]

This guide moves beyond a mere catalog of reactions. It is structured to provide a deep, causal understanding of the primary synthetic pathways, enabling researchers to make informed decisions based on substrate scope, functional group tolerance, scalability, and environmental impact. We will examine the strengths and weaknesses of each method, supported by detailed protocols and mechanistic diagrams to ensure clarity and reproducibility.

Foundational Pillars: Classical Synthetic Methodologies

The enduring utility of classical methods lies in their robustness, scalability, and reliance on readily available starting materials. These reactions form the bedrock of acetophenone synthesis.

Friedel-Crafts Acylation: The Archetypal Approach

The Friedel-Crafts acylation is the quintessential method for forming an aryl ketone through electrophilic aromatic substitution.[2][9] Its reliability has made it a staple in both laboratory and industrial settings for over a century.

Causality and Mechanism: The reaction's efficacy hinges on the in-situ generation of a highly electrophilic acylium ion (R-C≡O⁺).[9][10] A strong Lewis acid, most commonly aluminum chloride (AlCl₃), coordinates to the halogen of an acyl chloride or an oxygen of an acetic anhydride. This polarization weakens the C-Cl or C-O bond, facilitating its cleavage to form the resonance-stabilized acylium ion. The electron-rich π-system of the aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Aromaticity is restored through deprotonation, typically by the AlCl₄⁻ complex, to yield the final acetophenone product and regenerate the catalyst.[10][11]

A key advantage of acylation over its alkylation counterpart is the electronic nature of the product. The newly introduced acyl group is electron-withdrawing, deactivating the aromatic ring towards further substitution and thus preventing the poly-acylation side reactions that often plague Friedel-Crafts alkylations.[9] Furthermore, the acylium ion is stable and does not undergo the carbocation rearrangements that can lead to isomeric mixtures in alkylation reactions.[9][10][12]

Limitations:

-

Stoichiometric Catalyst: The product ketone is a Lewis base that complexes with the AlCl₃ catalyst, rendering it inactive. Therefore, at least a stoichiometric amount of the Lewis acid is required, which can complicate the workup and generate significant waste.[2]

-

Substrate Scope: The reaction is generally ineffective on strongly deactivated aromatic rings (e.g., nitrobenzene). Aromatic rings bearing amine substituents are also problematic as the nitrogen atom coordinates strongly with the Lewis acid catalyst.[2][12]

Diagram: Mechanism of Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4-Chloroacetophenone via Friedel-Crafts Acylation

-

Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (15.0 g, 0.112 mol) and dry dichloromethane (DCM, 80 mL) under a nitrogen atmosphere.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add chlorobenzene (10.0 g, 0.089 mol) to the flask.

-

Acylation: Add acetyl chloride (7.0 g, 0.089 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. This hydrolyzes the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from ethanol to yield 4-chloroacetophenone.

Oxidation of Ethylbenzene Derivatives

For large-scale industrial production, the direct oxidation of substituted ethylbenzenes is often the most economically viable route.[3] This method leverages inexpensive feedstocks and air as the oxidant.

Causality and Mechanism: The reaction proceeds via a free-radical autoxidation mechanism.[13] A catalyst, typically a cobalt or palladium salt, initiates the process by facilitating the formation of an ethylbenzene radical at the benzylic position, which is the most reactive C-H bond.[14] This radical reacts with molecular oxygen to form an ethylbenzene hydroperoxide intermediate.[3][15] The subsequent decomposition of this hydroperoxide, often catalyzed by the same metal species, yields the desired acetophenone and other byproducts like 1-phenylethanol.[3][16]

The choice of catalyst and reaction conditions is critical for maximizing selectivity. For instance, certain palladium nanoparticle catalysts have shown high selectivity for acetophenone formation with tert-butyl hydroperoxide (TBHP) as the oxidant.[17] Continuous flow processes have also been developed to improve safety, reduce reaction times, and enhance selectivity by precisely controlling temperature and pressure.[3][13][16]

Table 1: Comparison of Catalytic Systems for Ethylbenzene Oxidation

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity for Acetophenone (%) | Reference |

| Pd/g-C₃N₄–rGO | TBHP | Acetonitrile | 80 | 67 | 97 | [17] |

| Cobalt/Bromide Ions | O₂ (air) | Acetic Acid | 110-120 | ~100 | 80-84 | [13][16] |

| Copper Catalyst | H₂O₂ | - | Optimized | 53.8 | Moderate | [1] |

| Nickel Catalyst | H₂O₂ | - | Optimized | - | 83 | [1] |

Grignard Reaction with Nitriles

The reaction of an organometallic Grignard reagent with a nitrile provides a powerful and regioselective method for constructing ketones.[18][19] This route is particularly valuable when the desired substitution pattern is not easily accessible through electrophilic aromatic substitution.

Causality and Mechanism: The reaction begins with the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbon of the nitrile (Ar-C≡N).[18][20] This addition breaks the C-N pi bond, forming a resonance-stabilized imine magnesium salt intermediate. A crucial aspect of this reaction is that the intermediate is negatively charged, which prevents a second addition by another molecule of the Grignard reagent.[18][20] The reaction stops cleanly after one addition. Subsequent aqueous acidic workup hydrolyzes the imine intermediate to the final ketone product.[19][21][22]

Diagram: Synthesis of Acetophenones via Grignard Reagents and Nitriles

Caption: Two-step synthesis of ketones from nitriles and Grignard reagents.

Frontiers in Synthesis: Modern Catalytic Methodologies

Driven by the need for greater efficiency, functional group tolerance, and sustainability, modern organic synthesis has produced powerful new methods for constructing substituted acetophenones.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized C-C bond formation, and its application to ketone synthesis is a prime example. These methods operate under mild conditions and tolerate a wide array of functional groups, making them ideal for the late-stage functionalization of complex molecules.[23]

The Suzuki-Miyaura reaction, traditionally used to couple aryl halides with arylboronic acids to form biaryls, can be adapted for ketone synthesis.[24] In this variant, an acyl chloride is coupled with an organoboronic acid.[25]

Causality and Mechanism: The reaction proceeds through a well-defined catalytic cycle.

-

Oxidative Addition: A low-valent Pd(0) catalyst inserts into the aryl-halogen or acyl-chloride bond, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[23]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the ketone product and regenerating the active Pd(0) catalyst.

This method avoids the use of harsh Lewis acids and provides a direct route to unsymmetrical diaryl ketones and aryl alkyl ketones.[25][26]

Diagram: Catalytic Cycle of Acylative Suzuki-Miyaura Coupling

Caption: The catalytic cycle for Suzuki-Miyaura ketone synthesis.

Experimental Protocol: Synthesis of Benzophenone via Suzuki-Miyaura Coupling

-

Setup: In a Schlenk flask under an argon atmosphere, combine Pd(PPh₃)₄ (0.03 mmol, 3 mol%), phenylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

-

Solvent and Reagents: Add anhydrous toluene (5 mL). Then, add benzoyl chloride (1.0 mmol) via syringe.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Extraction: Wash the filtrate with water (15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate) to afford pure benzophenone.

The Sonogashira reaction creates a bond between a terminal alkyne and an aryl or vinyl halide.[27] The carbonylative version introduces a carbon monoxide (CO) molecule to form an α,β-acetylenic ketone, a valuable intermediate for synthesizing heterocycles like furans and pyrazoles.[28][29]

Causality and Mechanism: This is a three-component reaction catalyzed by a dual system of palladium and copper(I) iodide.[27][29] The palladium catalyst activates the aryl halide via oxidative addition. Concurrently, the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Carbon monoxide then inserts into the aryl-palladium bond. Finally, the copper acetylide transmetalates to the palladium center, followed by reductive elimination to yield the acetylenic ketone.[28][30]

Emerging Photocatalytic Strategies

Photocatalysis represents a green and powerful approach, using visible light to drive chemical reactions under exceptionally mild conditions.[31] Recent advances have applied this technology to the synthesis of acetophenones.

Causality and Mechanism: These reactions typically involve a photocatalyst that, upon absorbing light, becomes excited and can engage in single-electron transfer (SET) with a substrate. This generates radical intermediates that are highly reactive. For example, photocatalytic methods have been developed for the direct C(sp³)-H acylation, where a radical is generated at a C-H bond and subsequently coupled with an acyl donor.[32] Other strategies involve the photocatalytic reductive coupling of acetophenone itself or its hydrogenation to form related alcohols using biomass-derived hydrogen sources.[33][34] These methods reduce the reliance on pre-functionalized starting materials and harsh reagents, aligning with the principles of sustainable chemistry.

Application Spotlight: Acetophenones in Drug Discovery

The true value of these synthetic methods is realized in their application. Substituted acetophenones are not merely chemical curiosities; they are pivotal starting points for the creation of molecules with profound biological activity.

Diversity-Oriented Synthesis (DOS): In drug discovery, it is often necessary to synthesize large libraries of structurally diverse molecules to screen for biological activity. Amino-substituted acetophenones are particularly valuable building blocks for DOS.[5][7] Starting from a single, readily available amino acetophenone, a multitude of reaction pathways can be employed to generate diverse heterocyclic scaffolds like flavones, coumarins, chalcones, and aurones, many of which are known to possess anticancer and antimicrobial properties.[5][7][8]

Diagram: Diversity-Oriented Synthesis from an Amino Acetophenone

Caption: DOS pathways from a common acetophenone precursor.

Conclusion and Future Outlook

The synthesis of substituted acetophenones has evolved significantly from its classical origins. While foundational methods like Friedel-Crafts acylation remain indispensable for their simplicity and scalability, modern catalytic techniques have opened new avenues for synthesizing highly functionalized and complex structures with surgical precision. The rise of palladium-catalyzed cross-coupling reactions has provided unparalleled control over C-C bond formation under mild conditions, and the dawn of photocatalysis promises even more sustainable and innovative synthetic strategies.

For researchers in drug discovery and materials science, a thorough understanding of this diverse synthetic toolbox is essential. The ability to choose the optimal route—balancing factors of cost, efficiency, substrate scope, and environmental impact—is key to accelerating the discovery and development of the next generation of functional molecules. The future will likely see continued innovation in catalytic systems, including the use of earth-abundant metals and the further development of light- and electro-driven reactions, ensuring that the humble acetophenone scaffold remains a central player in the art and science of chemical synthesis.

References

- Ziarani, G.M., Kheilkordi, Z., & Mohajer, F. (2019). Recent advances in the application of acetophenone in heterocyclic compounds synthesis. Journal of the Iranian Chemical Society.

-

Synthetic Access to Aromatic α-Haloketones. (n.d.). ResearchGate. [Link]

-

Ghorbani-Vaghei, R., et al. (n.d.). Selective liquid phase oxidation of ethyl benzene to acetophenone by palladium nanoparticles immobilized on a g-C3N4–rGO composite as a recyclable catalyst. New Journal of Chemistry. [Link]

-

Preparation of bi-aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl-boronicacid. (n.d.). ResearchGate. [Link]

-

Gutmann, B., et al. (2013). Homogeneous Liquid-Phase Oxidation of Ethylbenzene to Acetophenone in Continuous Flow Mode. ACS Catalysis. [Link]

-

Rocchigiani, L., & Macgregor, S. A. (2015). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

-

Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. (2022). PMC. [Link]

-

Suzuki−Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon−Carbon Bonds. (2020). PMC. [Link]

-

Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules. [Link]

-

Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. (n.d.). American Chemical Society. [Link]

-

Eymery, M., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. [Link]

-

BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. (2025). Rasayan Journal of Chemistry. [Link]

-

Optimisation of photocatalytic reductive coupling of acetophenone. (n.d.). ResearchGate. [Link]

-

Photocatalytic hydrogenation of acetophenone over Pd–TiO2 using saccharides as hydrogen sources. (2022). Catalysis Science & Technology. [Link]

-

Grignard Reaction of Nitriles. (n.d.). Organic Chemistry Tutor. [Link]

-

Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

-

The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]

-

Friedel-Crafts Acylation. (n.d.). Chemistry Steps. [Link]

-

Surface-catalysed oxidation of ethyl benzene to acetophenone, with mechanism showing the cooperative effects of the presence of various metals in the CuO AARM catalyst. (n.d.). ResearchGate. [Link]

-

Suzuki reaction. (n.d.). Wikipedia. [Link]

-

Moncho, S., et al. (2022). Selective C-H Oxidation of Ethylbenzene to Acetophenone Using Cobalt Phosphine Oxide Complexes. SSRN. [Link]

-

Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (2021). MDPI. [Link]

-

Homogeneous Liquid-Phase Oxidation of Ethylbenzene to Acetophenone in Continuous Flow Mode. (2013). ResearchGate. [Link]

-

The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry. [Link]

-

ECO-FRIENDLY PRODUCTION OF CHEMICALS 1. IMPROVEMENT OF ENZYMATIC PRODUCTION OF ACETOPHENONE BY DIRECT EXTRACTION. (n.d.). UCL Discovery. [Link]

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. [Link]

-

How would you prepare the following ketones by reaction of a Grignard reagent and a nitrile? (a)... (n.d.). Homework.Study.com. [Link]

-

Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. (2022). ACS Publications. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

-

The Friedel-Crafts Acylation of Benzene. (2023). Chemistry LibreTexts. [Link]

-

What is the reaction of Grignard reagent with nitriles? (2018). Quora. [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. [Link]

-

Acetophenone-catalyzed photochemical C(sp³)-H chlorination. (n.d.). ResearchGate. [Link]

-

Grignard Reaction of Nitriles EXPLAINED! (2022). YouTube. [Link]

-

Synthesis of acetylenic ketones by a Pd-catalyzed carbonylative three-component coupling reaction in [bmim]PF6. (n.d.). Canadian Science Publishing. [Link]

-

Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). Semantic Scholar. [Link]

-

Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). PMC. [Link]

- Synthesis of mono-chlorinated acetophenone. (2021).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. papers.ssrn.com [papers.ssrn.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Selective liquid phase oxidation of ethyl benzene to acetophenone by palladium nanoparticles immobilized on a g-C3N4–rGO composite as a recyclable catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. organicchemistrytutor.com [organicchemistrytutor.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. m.youtube.com [m.youtube.com]

- 21. homework.study.com [homework.study.com]

- 22. quora.com [quora.com]

- 23. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 25. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 28. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. cdnsciencepub.com [cdnsciencepub.com]

- 31. researchgate.net [researchgate.net]

- 32. pubs.acs.org [pubs.acs.org]

- 33. researchgate.net [researchgate.net]

- 34. Photocatalytic hydrogenation of acetophenone over Pd–TiO2 using saccharides as hydrogen sources - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide on the Safe Handling of 2-(4-Cyanophenyl)-3'-iodoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal risk assessment and the information contained within a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS for the compound and adhere to all institutional and regulatory safety protocols.

Introduction: Understanding the Compound

2-(4-Cyanophenyl)-3'-iodoacetophenone is a complex organic molecule featuring a cyanophenyl group and an iodoacetophenone moiety. While specific data for this exact compound is limited, a thorough understanding of its constituent functional groups is paramount for anticipating its reactivity and potential hazards. The presence of the aromatic ketone, the nitrile (cyano) group, and the carbon-iodine bond dictates the necessary precautions for its safe handling.

The acetophenone backbone provides a ketone functional group, which can participate in various organic reactions. The cyanophenyl group introduces a nitrile, which can be toxic and may release hydrogen cyanide under certain conditions.[1] The iodo- substitution on the phenyl ring makes it a halogenated organic compound, which requires specific disposal procedures.[2][3][4]

This guide synthesizes information from structurally related compounds and general principles of laboratory safety to provide a robust framework for handling 2-(4-Cyanophenyl)-3'-iodoacetophenone.

Hazard Identification and Risk Assessment

A comprehensive risk assessment must be conducted before handling 2-(4-Cyanophenyl)-3'-iodoacetophenone. This involves evaluating the intrinsic hazards of the compound and the specific procedures in which it will be used.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source |

| CAS Number | 898784-41-3 | [5][6][7] |

| Molecular Formula | C15H10INO | [6] |

| Molecular Weight | 347.16 g/mol | [8] |

| Appearance | Likely a solid at room temperature | [8] |

| Purity | Typically >97% for research chemicals | [8] |

| Synonyms | Benzonitrile, 4-[2-(2-iodophenyl)-2-oxoethyl]- | [6] |

Anticipated Health Hazards

Based on the functional groups present, 2-(4-Cyanophenyl)-3'-iodoacetophenone should be treated as a hazardous substance with the potential for multiple routes of exposure.

-

Acute Toxicity: Similar cyanophenyl compounds are harmful if swallowed, in contact with skin, or if inhaled.[9][10][11]

-

Skin and Eye Irritation: Iodoacetophenone derivatives are known to cause skin and serious eye irritation.[12][13] Direct contact can lead to redness, pain, and potential chemical burns.

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[10][12]

-

Chronic Effects: The long-term toxicological properties of this specific compound have not been established. However, many aromatic and halogenated compounds are investigated for potential carcinogenic or other chronic effects.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls

-

Chemical Fume Hood: All manipulations of 2-(4-Cyanophenyl)-3'-iodoacetophenone, including weighing, dissolution, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][14]

-

Hand Protection: Due to the presence of the ketone and aromatic functionalities, standard nitrile gloves may not provide sufficient protection for prolonged contact. Consider double-gloving or using gloves specifically rated for ketones and aromatic solvents, such as butyl rubber or polyvinyl alcohol (PVA) gloves.[15][16][17] Always inspect gloves for any signs of degradation or perforation before use.[12]

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[14] For larger quantities or procedures with a high splash risk, a chemically resistant apron is recommended.

-

Respiratory Protection: If there is a risk of generating aerosols or dusts that cannot be controlled by a fume hood, a respirator with an appropriate organic vapor cartridge may be necessary.[9][14] A formal respiratory protection program, including fit-testing, is required in such cases.[14]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to maintaining a safe laboratory environment.

General Handling Practices

-

Avoid Inhalation, Ingestion, and Skin Contact: Treat this compound as highly toxic.

-

Weighing: Weigh the solid compound in a fume hood, preferably within a containment device like a glove bag or on a disposable weighing paper.

-

Transfers: Use appropriate tools (spatulas, powder funnels) to transfer the solid, minimizing the creation of dust.

-

Solutions: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13]

Storage Requirements

-

Container: Store in a tightly sealed, clearly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area.[18][19]

-

Light and Air Sensitivity: Many complex organic molecules are sensitive to light and air.[18][20] Store in an amber vial or a container wrapped in aluminum foil to protect from light.[20] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).[9][18]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and bases.

Emergency Procedures

Preparedness for accidental exposures or spills is a critical component of laboratory safety.

First Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[21][22][23][24] Seek immediate medical attention.[21][22] Do not use neutralizing agents.[21]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[24][25] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response

-

Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[26][27][28] The spill area should then be decontaminated with an appropriate solvent and washed with soap and water.[29]

-

Major Spills: For larger spills, or any spill outside of a containment area, evacuate the laboratory and notify the appropriate emergency response personnel.[27][30]

Waste Disposal

2-(4-Cyanophenyl)-3'-iodoacetophenone is a halogenated organic compound and must be disposed of as hazardous waste.

-

Waste Segregation: Collect all waste containing this compound (including contaminated consumables) in a designated, properly labeled, and sealed container for halogenated organic waste.[2][3][31]

-

Do Not: Dispose of this compound down the drain or in regular trash.

-

Consult Regulations: Follow all local, institutional, and national regulations for the disposal of hazardous chemical waste.[19]

Experimental Workflow and Safety Integration

The following section outlines a typical experimental workflow involving a solid reagent like 2-(4-Cyanophenyl)-3'-iodoacetophenone, with integrated safety checkpoints.

Step-by-Step Protocol for a Generic Reaction

-

Preparation and Pre-Reaction Checks:

-

Conduct a thorough literature search for the specific reaction being performed.

-

Perform a formal risk assessment for all reagents and steps.

-

Ensure all necessary engineering controls are in place and functioning correctly.

-

Assemble and inspect all required PPE.

-

-

Reagent Handling and Reaction Setup (in a fume hood):

-

Don all required PPE.

-

Carefully weigh the required amount of 2-(4-Cyanophenyl)-3'-iodoacetophenone.

-

Transfer the solid to the reaction vessel.

-

Add solvents and other reagents slowly and in a controlled manner.

-

Assemble the reaction apparatus.

-

-

Reaction Monitoring:

-

Continuously monitor the reaction for any unexpected changes (e.g., color change, gas evolution, temperature increase).

-

Keep the fume hood sash at the lowest practical height.

-

-

Work-up and Purification:

-

Quench the reaction carefully, considering any potential exotherms.

-

Perform extractions and other purification steps within the fume hood.

-

Handle all waste streams as hazardous.

-

-

Post-Experiment Procedures:

-

Decontaminate all glassware and equipment.

-

Properly label and store any isolated products.

-

Dispose of all waste in the appropriate, labeled containers.

-

Clean the work area thoroughly.

-

Remove PPE and wash hands.

-

Visualization of Safe Handling Workflow

Sources

- 1. iloencyclopaedia.org [iloencyclopaedia.org]

- 2. bucknell.edu [bucknell.edu]

- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 4. 7.2 Organic Solvents [ehs.cornell.edu]

- 5. 2-(4-cyanophenyl)-2′-iodoacetophenone | CymitQuimica [cymitquimica.com]

- 6. 错误页 [amp.chemicalbook.com]

- 7. 898784-41-3|2-(4-Cyanophenyl)-2'-iodoacetophenone|BLDpharm [bldpharm.com]

- 8. 2-(3-Cyanophenyl)-4'-iodoacetophenone | 898784-39-9 [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.com [capotchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 15. glovesnstuff.com [glovesnstuff.com]

- 16. Chemical-Resistant Gloves: Key Considerations [ehsleaders.org]

- 17. polycohealthline.com [polycohealthline.com]

- 18. ossila.com [ossila.com]

- 19. echemi.com [echemi.com]

- 20. How To [chem.rochester.edu]

- 21. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 22. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 23. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 24. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]

- 25. ehs.princeton.edu [ehs.princeton.edu]

- 26. safety.rice.edu [safety.rice.edu]

- 27. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 28. ccny.cuny.edu [ccny.cuny.edu]

- 29. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 30. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 31. campusoperations.temple.edu [campusoperations.temple.edu]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with Aryl Iodides

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with aryl iodides as electrophilic partners. My aim is to provide you with not just protocols, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your synthetic routes.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its versatility and functional group tolerance.[1][2] However, like any complex catalytic cycle, it is susceptible to various issues that can lead to low yields, side product formation, and overall inefficiency.[1][3][4] This guide is structured to address these challenges head-on, providing practical solutions grounded in mechanistic principles.

Troubleshooting Guide: Common Issues and Solutions

This section is designed in a question-and-answer format to directly address the most common problems encountered when performing Suzuki couplings with aryl iodides.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in Suzuki couplings are a frequent issue and can stem from several factors.[1][3][4] A systematic approach to troubleshooting is essential.

A1: Potential Causes & Corrective Actions:

-

Inefficient Catalyst System: The choice of palladium source and ligand is critical. While aryl iodides are generally more reactive than bromides or chlorides, issues can still arise.[1][5]

-

Catalyst Precursor: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[1] This reduction can be inefficient or lead to side reactions like boronic acid homocoupling.[1][6] Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a modern pre-catalyst system (e.g., Buchwald pre-catalysts) which can provide a more controlled entry into the catalytic cycle.[1][3]

-